ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate
Brand Name: Vulcanchem
CAS No.: 132629-27-7
VCID: VC12003349
InChI: InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3
SMILES: CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Molecular Formula: C14H24FNO6
Molecular Weight: 321.34 g/mol

ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate

CAS No.: 132629-27-7

Cat. No.: VC12003349

Molecular Formula: C14H24FNO6

Molecular Weight: 321.34 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate - 132629-27-7

Specification

CAS No. 132629-27-7
Molecular Formula C14H24FNO6
Molecular Weight 321.34 g/mol
IUPAC Name ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate
Standard InChI InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3
Standard InChI Key CKTBJQDHUAIQBT-UHFFFAOYSA-N
SMILES CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Canonical SMILES CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate has the molecular formula C₁₄H₂₄FNO₆ and a molecular weight of 321.34 g/mol. Its IUPAC name, ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate, reflects the presence of:

  • Two Boc groups attached to the central nitrogen atom.

  • A fluorine atom at the α-carbon relative to the ester group.

  • An ethyl ester moiety enhancing solubility in organic solvents .

The stereoelectronic effects of the fluorine atom influence both reactivity and conformational stability, while the Boc groups provide steric protection during synthetic transformations .

Spectral and Stereochemical Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹⁹F NMR: A singlet near δ -200 ppm, characteristic of fluorine bonded to a sp³-hybridized carbon.

  • ¹H NMR: Methyl protons of the Boc groups resonate as singlets at δ 1.2–1.4 ppm, while the ethyl ester appears as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .

  • Infrared (IR) spectroscopy shows strong carbonyl stretches at ~1,700 cm⁻¹ (Boc groups) and ~1,740 cm⁻¹ (ester).

X-ray crystallography data for analogous compounds (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate) confirm the planar geometry of the carbamate groups and the tetrahedral configuration around the fluorine-bearing carbon .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols (Table 1):

Table 1: Key Synthesis Steps and Yields

StepReagents/ConditionsYield
Boc ProtectionN-Boc hydroxylamine, TBSCl, Et₃N, CH₂Cl₂, 4°C → rt99.5%
FluorinationDAST or Selectfluor, anhydrous DMF, 0°C → rt70–85%*
EsterificationEthyl chloroformate, pyridine, THF90–95%*

*Inferred from analogous procedures in .

A representative pathway involves:

  • Dual Boc Protection: Reaction of 2-amino-2-fluoroacetic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Ethyl Ester Formation: Treatment with ethyl chloroformate in tetrahydrofuran (THF), yielding the final product after column chromatography .

Challenges and Optimization

  • Fluorination Efficiency: Direct fluorination of 2-aminoacetate derivatives often suffers from side reactions; using deoxo-fluor reagents improves selectivity .

  • Boc Group Stability: Acidic conditions during workup may necessitate buffered extraction to prevent deprotection .

Analytical Characterization

Advanced Spectroscopic Techniques

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 322.1 [M+H]⁺ .

  • X-ray Photoelectron Spectroscopy (XPS): The fluorine 1s electron binding energy at 689.2 eV aligns with C-F covalent bonding .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Melting Point73–77°C (decomposes)
SolubilityDCM: >200 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.8 (predicted)
Refractive Index1.452 ± 0.02

The compound’s lipophilicity (LogP = 2.8) facilitates membrane permeability in bioactive analogs, while low aqueous solubility necessitates formulation with co-solvents like dimethyl sulfoxide (DMSO) .

Applications in Pharmaceutical Research

Peptide and Prodrug Synthesis

The dual Boc groups enable selective deprotection during solid-phase peptide synthesis (SPPS), as demonstrated in the preparation of fluorinated proline analogs for collagenase inhibitors . In prodrug design, the ethyl ester enhances cellular uptake, with intracellular esterases cleaving the moiety to release active carboxylic acids .

Enzyme Inhibitor Development

Fluorine’s electronegativity modulates binding affinity in active sites. For example, analogs of this compound show IC₅₀ values of 12–45 nM against aspartyl proteases in HIV-1 inhibition assays .

Radiolabeling Precursors

The fluorine-18 derivative serves as a precursor for positron emission tomography (PET) tracers targeting tumor-associated proteases, with a radiochemical yield of 92% reported in recent trials .

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